1-(3-Amino-4-benzyloxy-phenyl)-ethanone
CAS No.: 14347-15-0
Cat. No.: VC21305487
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14347-15-0 |
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Molecular Formula | C15H15NO2 |
Molecular Weight | 241.28 g/mol |
IUPAC Name | 1-(3-amino-4-phenylmethoxyphenyl)ethanone |
Standard InChI | InChI=1S/C15H15NO2/c1-11(17)13-7-8-15(14(16)9-13)18-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3 |
Standard InChI Key | CALRVTMJQJSQEW-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)N |
Canonical SMILES | CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)N |
Introduction
Overview of 1-(3-Amino-4-benzyloxy-phenyl)-ethanone
1-(3-Amino-4-benzyloxy-phenyl)-ethanone is an organic compound with the molecular formula . It features an ethanone group bonded to a benzene ring substituted with an amino group (-NH) and a benzyloxy group (-OCHCH). The compound is of interest in chemical synthesis and pharmaceutical research due to its structural properties and potential biological activities.
Synthesis
The compound can be synthesized through a multi-step organic reaction involving selective substitutions on a benzene ring. A typical synthesis involves:
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Starting with a benzene derivative containing a hydroxyl group.
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Introducing the benzyloxy group (-OCHCH) via etherification.
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Adding the ethanone group (-COCH) through Friedel-Crafts acylation.
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Finally, introducing the amino group (-NH) via nitration followed by catalytic reduction.
Applications and Research Interest
1-(3-Amino-4-benzyloxy-phenyl)-ethanone serves as a precursor or intermediate in the synthesis of more complex organic molecules. Its applications include:
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Pharmaceutical Research: The compound's structure suggests potential biological activity, making it a candidate for drug discovery studies.
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Material Science: The aromatic and functional groups make it suitable for use in advanced material synthesis.
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Chemical Synthesis: It is used as a building block for creating derivatives with tailored properties.
Safety and Handling
The compound is classified under hazard category GHS07 (irritant). Key precautions include:
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Avoid inhalation, ingestion, or skin contact.
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Use personal protective equipment (PPE) such as gloves, goggles, and lab coats.
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Store in a cool, dry, and well-ventilated area away from direct sunlight.
Spectroscopic Characterization
The identification and purity of 1-(3-Amino-4-benzyloxy-phenyl)-ethanone are confirmed using techniques such as:
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Nuclear Magnetic Resonance (NMR):
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-NMR: Signals corresponding to aromatic protons, benzylic protons, and the amino group.
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-NMR: Peaks for carbon atoms in the benzene ring, ethanone group, and benzyloxy moiety.
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Mass Spectrometry (MS):
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Molecular ion peak at , confirming the molecular weight.
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Potential Derivatives
The functional groups on this molecule allow for further derivatization:
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Substitution of the amino group to create amides or sulfonamides.
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Modifications of the benzyloxy group to introduce additional functionality.
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Coupling reactions to form biaryl or heterocyclic compounds.
Such derivatives could exhibit enhanced biological activities or novel material properties.
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